molecular formula C20H18N2O6S B2637474 methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 865199-99-1

methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2637474
CAS No.: 865199-99-1
M. Wt: 414.43
InChI Key: JKLNNWUCSOVLPR-MRCUWXFGSA-N
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Description

Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a benzothiazole derivative characterized by a fused bicyclic benzothiazole core, substituted with methoxy and carbamoyl benzoate functionalities. The Z-configuration of the imine group (C=N) in the dihydrobenzothiazole ring is critical for its stereoelectronic properties. Such compounds are typically synthesized via condensation reactions involving hydrazine derivatives or coupling reagents, followed by recrystallization for purification, as seen in analogous benzothiazole syntheses . The presence of ester and methoxy groups enhances solubility and modulates bioactivity, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors associated with inflammation or cancer.

Properties

IUPAC Name

methyl 4-[[6-methoxy-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-26-14-8-9-15-16(10-14)29-20(22(15)11-17(23)27-2)21-18(24)12-4-6-13(7-5-12)19(25)28-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNNWUCSOVLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multiple steps. One common method starts with the reaction of methyl 4-hydroxy-3-methoxybenzoate with potassium carbonate in acetone, followed by the addition of methyl bromoacetate. The reaction is carried out at 65°C for 24 hours, and the product is purified by extraction with ethyl acetate and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methyl 4-formylbenzoate or methyl 4-carboxybenzoate .

Scientific Research Applications

Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it can activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell differentiation and proliferation . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 2d (Methyl(R)-6-(4-((3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl)amino)butoxy)benzo[d]thiazole-2-carboxylate):

  • Structural Similarities : Shares the benzothiazole core and methoxy/ester substituents.
  • Key Differences : Incorporates a 4-hydroxyphenyl group and an extended butoxy chain, which may enhance hydrogen bonding and membrane permeability compared to the target compound .

LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate):

  • Structural Similarities : Contains a benzoate ester and methoxy linker.

Computational Similarity Analysis

  • Tanimoto and Dice Coefficients : These metrics, calculated using MACCS or Morgan fingerprints, quantify molecular similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto coefficients, suggesting analogous bioactivity . Applied to the target compound, such methods would likely cluster it with other benzothiazoles and esters, as structural congruence correlates with shared bioactivity .
  • QSAR Models : Structural fragments like the benzothiazole ring and ester groups may dominate activity predictions, aligning with ’s emphasis on fragment-based SAR analysis.

Data Tables

Table 1: Structural and Computational Comparison

Compound Name Core Structure Key Substituents Tanimoto Similarity* Bioactivity Cluster
Target Compound Benzothiazole Methoxy, carbamoyl benzoate N/A Kinase inhibition (predicted)
Compound 2d Benzothiazole Hydroxyphenyl, butoxy chain ~65–75% (estimated) Anti-inflammatory
LS-03205 1,3,4-Thiadiazole Phenylcarbamoyl, methoxy benzoate ~50–60% (estimated) Antimicrobial

*Similarity estimates based on analogous compounds in and .

Discussion and Implications

The target compound’s benzothiazole core and ester substituents position it within a class of molecules with diverse bioactivities, from enzyme inhibition to antimicrobial action. Structural variations, such as the Z-configuration and methoxy placement, likely fine-tune its target specificity and pharmacokinetics. Computational models (e.g., Tanimoto indexing) and bioactivity clustering provide a roadmap for predicting its mechanism, though empirical validation is essential. Safety protocols from analogues highlight the need for careful handling during synthesis and testing.

Biological Activity

Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound with promising biological activities. Its unique structural features contribute to its potential therapeutic applications, particularly in metabolic and neurological disorders.

Structural Overview

The molecular formula of this compound is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S. It consists of a benzothiazole moiety linked to methoxy and carbamoyl groups. The structural arrangement enhances its solubility and reactivity, making it a candidate for various biological applications.

1. Enzyme Inhibition

One of the most significant biological activities of this compound is its inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in glucocorticoid metabolism, and its inhibition has therapeutic implications for conditions like type 2 diabetes and obesity.

Table 1: Enzyme Inhibition Data

Compound NameTarget EnzymeIC50 (μM)Biological Implications
Methyl 4-{...}11β-HSD1~50Potential treatment for metabolic disorders

2. Anticonvulsant Properties

Compounds structurally related to this compound have exhibited anticonvulsant activities. This suggests potential applications in treating epilepsy or other neurological disorders.

Table 2: Related Compounds with Anticonvulsant Activity

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativesVarious substitutions on benzothiazoleAnticonvulsant

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and possibly other molecular targets. Further studies are required to elucidate these interactions fully.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Metabolic Disorders : Research indicates that the inhibition of 11β-HSD1 can lead to improved glucose metabolism and reduced fat accumulation in animal models.
    • Study Reference : A study published in Pharmacology Reports demonstrated that compounds similar to methyl 4-{...} effectively reduced blood glucose levels in diabetic rats.
  • Neurological Applications : The anticonvulsant properties observed in related compounds suggest that methyl 4-{...} could be explored for its neuroprotective effects.
    • Study Reference : A publication in European Journal of Medicinal Chemistry detailed the synthesis and evaluation of benzothiazole derivatives for their anticonvulsant activity.

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